molecular formula C19H17Cl2N3O3S B14922034 N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B14922034
M. Wt: 438.3 g/mol
InChI Key: KOVAJVSFUZEBMN-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound. This compound is characterized by its complex molecular structure, which includes a thiophene ring, an oxazole ring, and a dichlorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and oxazole intermediates, followed by their coupling under specific conditions. Common reagents might include chlorinating agents, amines, and carboxylic acids. Reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of the compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as pH, temperature, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiophene or oxazole derivatives with comparable structures. Examples could be:

  • N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxamide
  • N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

Uniqueness

The uniqueness of N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide lies in its specific combination of functional groups and molecular structure, which may confer unique biological activities or chemical reactivity compared to similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C19H17Cl2N3O3S

Molecular Weight

438.3 g/mol

IUPAC Name

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H17Cl2N3O3S/c1-4-10-9(3)28-19(14(10)17(22)25)23-18(26)13-8(2)27-24-16(13)15-11(20)6-5-7-12(15)21/h5-7H,4H2,1-3H3,(H2,22,25)(H,23,26)

InChI Key

KOVAJVSFUZEBMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)C

Origin of Product

United States

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